molecular formula C10H23ClN2 B6350992 N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride CAS No. 1257854-95-7

N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride

Cat. No. B6350992
CAS RN: 1257854-95-7
M. Wt: 206.75 g/mol
InChI Key: NRMQBBDSIJOPMW-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride (NAMCH) is a cyclic amine hydrochloride derivative of N,N-dimethylamine. It has been widely used in laboratory settings due to its unique properties and versatility. NAMCH has been studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research.

Scientific Research Applications

N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has been studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research. It has been used as a substrate in enzymatic assays and as a reagent in organic synthesis. In addition, N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has been used in the synthesis of other cyclic amines and as a ligand in coordination chemistry. It has also been used as a model compound in studies of the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). This inhibition is believed to be mediated by the formation of a covalent bond between the N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride molecule and the enzyme. This covalent bond is then broken down by hydrolysis, resulting in the release of the enzyme.
Biochemical and Physiological Effects
N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride is able to inhibit the activity of certain enzymes, including COX-2 and PDE-4. In addition, N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it has a high solubility in aqueous solutions, making it suitable for use in enzymatic assays. However, N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride also has some limitations. It is not very stable in acidic or basic solutions and can easily decompose. In addition, it is not very soluble in organic solvents, making it unsuitable for use in organic synthesis.

Future Directions

Despite its limitations, N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride has numerous potential applications in scientific research. Future research should focus on further elucidating the mechanism of action of N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride and exploring its potential applications in biochemistry, pharmacology, and other areas of scientific research. In addition, further research should focus on developing more efficient synthesis methods and improving the stability of N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride in different environments. Finally, further research should focus on exploring the potential therapeutic applications of N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride, such as its potential use in the treatment of various diseases.

Synthesis Methods

N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride can be synthesized from a variety of starting materials. The most common method is the reaction of N,N-dimethylamine and 1-(Aminomethyl)-4-methylcyclohexane in the presence of hydrochloric acid. This reaction yields a white solid that can be further purified using recrystallization. Alternatively, N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride can be synthesized from the reaction of 1-(Aminomethyl)-4-methylcyclohexane and N,N-dimethylamine in the presence of a base such as sodium hydroxide. This reaction yields a yellow solid that can be further purified using recrystallization.

properties

IUPAC Name

1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.ClH/c1-9-4-6-10(8-11,7-5-9)12(2)3;/h9H,4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQBBDSIJOPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine;hydrochloride

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